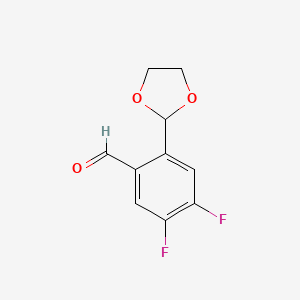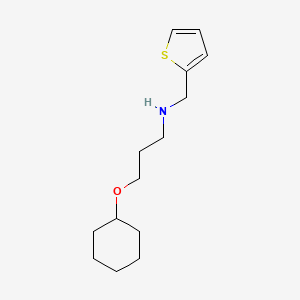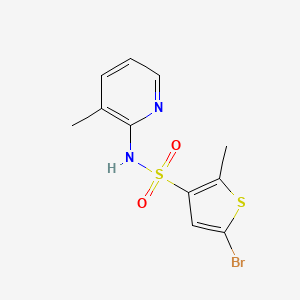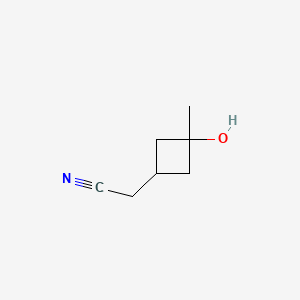
2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile is an organic compound with the molecular formula C7H11NO and a molecular weight of 125.17 g/mol . It is characterized by a cyclobutane ring substituted with a hydroxy group and a methyl group in the trans configuration, along with an acetonitrile group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile typically involves organic synthesis techniquesThe final step involves the addition of the acetonitrile group .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes, utilizing bulk reagents and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions
2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted cyclobutane derivatives.
科学的研究の応用
2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of 2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity .
類似化合物との比較
Similar Compounds
Cyclobutaneacetonitrile: Lacks the hydroxy and methyl groups.
3-Hydroxy-3-methylcyclobutanone: Contains a ketone group instead of the nitrile group.
3-Methylcyclobutanone: Lacks the hydroxy group.
Uniqueness
2-(trans-3-Hydroxy-3-methylcyclobutyl)acetonitrile is unique due to the presence of both the hydroxy and nitrile groups in the trans configuration on the cyclobutane ring. This specific arrangement imparts distinct chemical and physical properties, making it valuable for various applications .
特性
分子式 |
C7H11NO |
|---|---|
分子量 |
125.17 g/mol |
IUPAC名 |
2-(3-hydroxy-3-methylcyclobutyl)acetonitrile |
InChI |
InChI=1S/C7H11NO/c1-7(9)4-6(5-7)2-3-8/h6,9H,2,4-5H2,1H3 |
InChIキー |
VONPPOIRZNNFGZ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)CC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


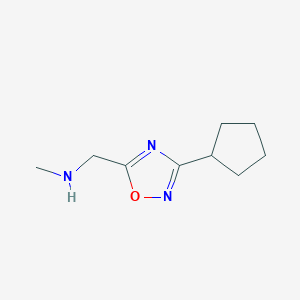
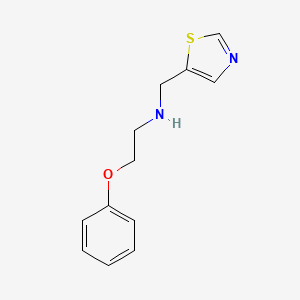
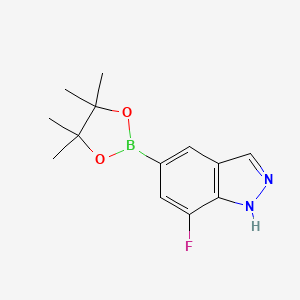
![1-Bromoimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B14906238.png)
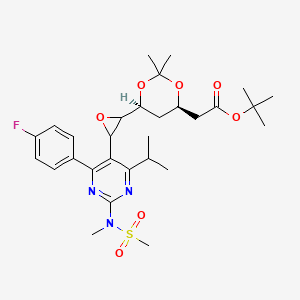
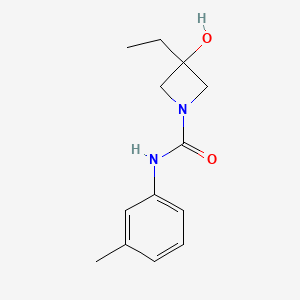
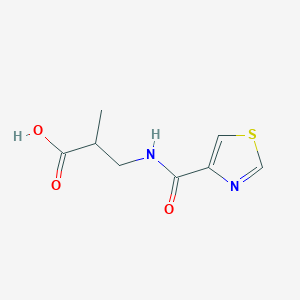
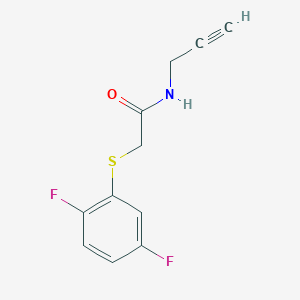
![8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14906285.png)

